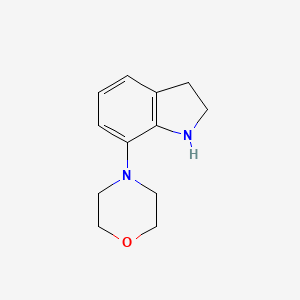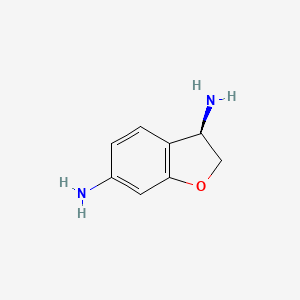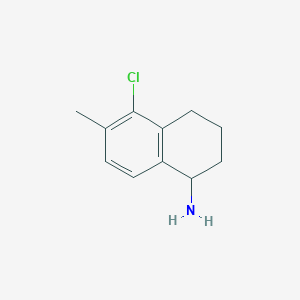
2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is an organic compound with the molecular formula C8H13NS
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired thiopyran ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiopyran derivatives.
科学研究应用
2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2,2-dimethyltetrahydro-2H-thiopyran-4-carbonitrile involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
相似化合物的比较
Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: A structurally similar compound with an oxygen atom instead of sulfur.
2,2-Dimethyltetrahydro-2H-thiopyran-4-one: Similar structure but with a carbonyl group instead of a nitrile group.
Uniqueness
2,2-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is unique due to the presence of both a sulfur atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its oxygen-containing analogs .
属性
分子式 |
C8H13NS |
|---|---|
分子量 |
155.26 g/mol |
IUPAC 名称 |
2,2-dimethylthiane-4-carbonitrile |
InChI |
InChI=1S/C8H13NS/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-5H2,1-2H3 |
InChI 键 |
NWURRAHQKSFXBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCS1)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)



![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)
![7-((3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13041055.png)


